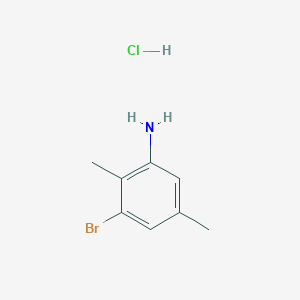
3-Bromo-2,5-dimethylaniline;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2,5-dimethylaniline hydrochloride is a chemical compound with the molecular weight of 236.54 . It is involved in fluorination using metal fluoride in the presence of 2- (di-1-adamantylphosphino)-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl (AdBrettPhos)-based Pd precatalyst, used to prepare 3-fluoro-N,N- dimethylaniline .
Molecular Structure Analysis
The InChI code for 3-Bromo-2,5-dimethylaniline hydrochloride is1S/C8H10BrN.ClH/c1-5-3-7 (9)6 (2)8 (10)4-5;/h3-4H,10H2,1-2H3;1H . This indicates the molecular structure of the compound. It is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, density, etc., are not available in the search results.
Safety and Hazards
The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Mode of Action
The exact mode of action of 3-Bromo-2,5-dimethylaniline hydrochloride is currently unknown . It’s possible that this compound may interact with its targets through covalent bonding, given the presence of the bromine atom, which is a good leaving group.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors could include pH, temperature, presence of other molecules, and more.
Eigenschaften
IUPAC Name |
3-bromo-2,5-dimethylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-5-3-7(9)6(2)8(10)4-5;/h3-4H,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZQAXAOOOAEHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Chlorophenyl)-cyclopropylmethyl]prop-2-enamide](/img/structure/B2909634.png)
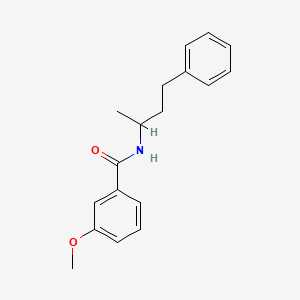
![4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride](/img/structure/B2909636.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-1-(3-fluorophenyl)methanesulfonamide](/img/structure/B2909638.png)
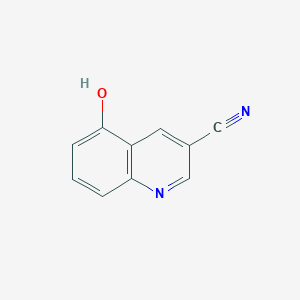
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B2909644.png)
![2-({8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2909646.png)
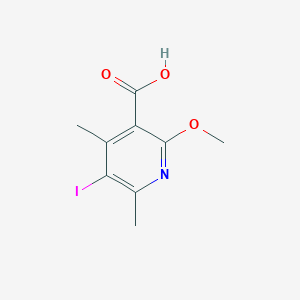
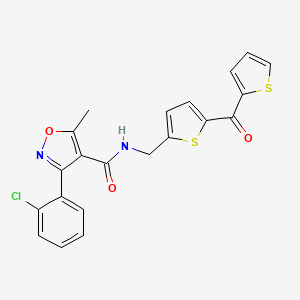

![1-benzyl-3-[(4-chlorophenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B2909651.png)
![1-{[Benzyl(propyl)amino]methyl}-4-phenylazetidin-2-one](/img/structure/B2909652.png)
![2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2909655.png)
![N1-bicyclo[2.2.1]hept-5-en-2-ylhydrazine-1-carbothioamide](/img/structure/B2909656.png)